2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
The compound “2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine core, which is a fused ring system combining imidazole and pyridine . The molecule also has a carboxylic acid group attached to the third position of the pyridine ring, a difluoromethyl group attached to the second position, and a methyl group attached to the eighth position.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluoromethyl group could introduce electron-withdrawing effects, influencing the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could undergo reactions such as esterification or amide formation. The difluoromethyl group might participate in various reactions depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the carboxylic acid group could make the compound acidic, and the difluoromethyl group could influence its polarity .Scientific Research Applications
Organic Synthesis and Catalysis
In the realm of organic synthesis, heterocyclic compounds like 2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid are pivotal. They serve as precursors or intermediates in synthesizing complex molecules. For instance, heterocyclic N-oxide derivatives, akin to structures related to our compound of interest, demonstrate versatility in synthesis and catalysis. They are fundamental in forming metal complexes and designing catalysts, contributing significantly to asymmetric synthesis and medicinal applications. Notably, some N-oxide compounds exhibit anticancer, antibacterial, and anti-inflammatory activities, underlining the compound's potential in drug development and other biological applications (Li et al., 2019).
Environmental and Safety Studies
The environmental fate and biodegradability of polyfluoroalkyl chemicals, which share structural similarities with this compound, have been extensively studied. Such research is crucial for understanding the persistence and potential environmental impacts of these chemicals. Studies focusing on microbial degradation and environmental pathways provide insights into managing and mitigating the environmental presence of these persistent organic pollutants (Liu & Mejia Avendaño, 2013).
Potential in Optoelectronic Materials
The structural features of compounds like this compound contribute to their applications in optoelectronic materials. Quinazolines and pyrimidines, for example, have been researched for their use in electronic devices, luminescent elements, and photoelectric conversion elements due to their electroluminescent properties. Incorporating heterocyclic fragments into π-extended conjugated systems has shown promise for novel optoelectronic material creation, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (Lipunova et al., 2018).
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its biological activity, toxicity, and pharmacokinetics. If it’s a synthetic intermediate, research might focus on optimizing its synthesis and exploring its reactivity .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes or receptors within the body .
Mode of Action
It’s known that the difluoromethyl group can significantly influence the parent molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives .
Result of Action
Some compounds synthesized using similar protocols have shown antibacterial activity against staphylococcus aureus .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the compound should be stored at room temperature for optimal stability . In case of spills, it’s recommended to clean up immediately while avoiding breathing dust and contact with skin and eyes .
Properties
IUPAC Name |
2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2/c1-5-3-2-4-14-7(10(15)16)6(8(11)12)13-9(5)14/h2-4,8H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJXDDQJQAPEGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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